molecular formula C11H13N5O B1434431 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1955547-14-4

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B1434431
CAS RN: 1955547-14-4
M. Wt: 231.25 g/mol
InChI Key: WDDJGTYPVLIZIL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole, also known as 3-CP-THIP, is a novel compound that has been studied for its psychostimulant, anti-inflammatory, and analgesic properties. It is a derivative of the imidazopyridine scaffold, which has been studied for its potential use in the treatment of a variety of diseases and conditions. 3-CP-THIP has been shown to possess a variety of pharmacological activities, including antinociceptive, anti-inflammatory, and psychostimulant effects. This review will provide an overview of the synthesis, biological activities, and potential therapeutic applications of 3-CP-THIP.

Scientific Research Applications

Drug Development

The structure of “3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole” suggests potential use in drug development due to the presence of an oxadiazole ring, which is known for its pharmacological properties. This compound could be explored for its antibacterial activity as similar structures have shown promise in this field .

Targeted Protein Degradation

Compounds with similar tetrahydroimidazo[1,2-a]pyrazine scaffolds have been utilized as linkers in PROTAC (proteolysis targeting chimera) development for targeted protein degradation . This application is crucial in designing new therapeutic strategies for diseases like cancer.

Neuroprotection

Imidazo[1,2-a]pyrimidine derivatives have been investigated for their neuroprotective properties, particularly in reducing neurotoxic injury associated with anoxia or ischemia . The related structure of the compound may offer similar benefits.

Chemical Synthesis

The compound’s unique structure could be valuable in chemical synthesis as a building block for creating more complex molecules. Its potential for regioselective synthesis could be beneficial in developing new synthetic methodologies .

Analytical Chemistry

The detailed structural information available for this compound suggests it could be used as a standard or reference material in analytical chemistry applications such as NMR, HPLC, LC-MS, and UPLC .

properties

IUPAC Name

3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7(1)10-14-11(17-15-10)8-6-16-4-3-12-5-9(16)13-8/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDJGTYPVLIZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

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